Boc-NH-PEG4-C2-Boc
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Overview
Description
This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG4-C2-Boc typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using tert-butyl dicarbonate (Boc2O) to form Boc-protected intermediates.
PEGylation: The protected amino groups are then reacted with polyethylene glycol (PEG) derivatives to form the PEGylated compound.
Coupling Reaction: The PEGylated intermediate is coupled with a carboxylic acid derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:
Automated Synthesis: Using automated reactors to control reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG4-C2-Boc undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine, which can then undergo nucleophilic substitution reactions.
Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to deprotect the Boc group.
Coupling Reagents: N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various PEGylated intermediates and final PROTAC molecules designed for specific protein targets.
Scientific Research Applications
Boc-NH-PEG4-C2-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation tools to study cellular processes and protein functions.
Medicine: Utilized in the design of therapeutic PROTACs for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and drug delivery systems.
Mechanism of Action
Boc-NH-PEG4-C2-Boc functions as a linker in PROTAC molecules. The mechanism involves:
Binding to Target Protein: The PROTAC molecule binds to the target protein through a ligand specific to the protein.
Recruitment of E3 Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG4-NH2: A similar PEG-based linker with an amino group instead of a carboxylic acid group.
Boc-NH-PEG4-CH2COOH: Another PEG-based linker with a carboxylic acid group.
Uniqueness
Boc-NH-PEG4-C2-Boc is unique due to its specific structure, which allows for efficient coupling reactions and the formation of stable PROTAC molecules. Its PEGylated structure also enhances solubility and stability in aqueous media, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO8/c1-19(2,3)28-17(22)7-9-24-11-13-26-15-16-27-14-12-25-10-8-21-18(23)29-20(4,5)6/h7-16H2,1-6H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFRUPMGLPRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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